3-Fluoro-4-(((5-(methylamino)-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile
Description
Properties
Molecular Formula |
C11H9FN4S2 |
|---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
3-fluoro-4-[[5-(methylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C11H9FN4S2/c1-14-10-15-16-11(18-10)17-6-8-3-2-7(5-13)4-9(8)12/h2-4H,6H2,1H3,(H,14,15) |
InChI Key |
RTERUFJMNVJOQZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(S1)SCC2=C(C=C(C=C2)C#N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(((5-(methylamino)-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile typically involves multi-step organic reactions. One common approach is to start with the fluoro-substituted benzene derivative, which undergoes a series of reactions including nitrile formation, thiadiazole ring construction, and methylamino substitution. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(((5-(methylamino)-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The fluoro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions, often facilitated by catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines or other reduced derivatives.
Scientific Research Applications
3-Fluoro-4-(((5-(methylamino)-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(((5-(methylamino)-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and thiadiazole groups can enhance binding affinity and specificity, while the nitrile group may participate in covalent interactions with target proteins. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s uniqueness lies in its benzonitrile-thiadiazole-thioether scaffold. Key structural analogues include:
- Thiadiazole derivatives with alkyl/arylthio groups (e.g., compounds 5e–5m in ): These lack the benzonitrile and methylamino groups but share the 1,3,4-thiadiazole-thioether motif. Substituents like methylthio (5f), ethylthio (5g), and benzylthio (5h) influence steric and electronic properties .
- Benzonitrile-containing analogues (e.g., compound 7A7 in ): Features a chloro-quinazolinone-thiadiazole system but lacks the fluorine and methylamino groups .
- Amino-thiadiazole hybrids (e.g., compound 7a in ): Contains a pyrazole-carbonitrile group and methyl-substituted thiadiazole, highlighting the role of amino groups in hydrogen bonding .
Physicochemical Properties
Melting points and solubility are influenced by substituent polarity and molecular symmetry:
Biological Activity
3-Fluoro-4-(((5-(methylamino)-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity based on diverse sources, including cytotoxicity studies and structure-activity relationships.
Chemical Structure
The compound features a thiadiazole moiety combined with a benzonitrile structure, which is known for its diverse biological properties. The presence of fluorine and methylamino groups may enhance its reactivity and biological interactions.
Cytotoxic Properties
Several studies have investigated the cytotoxic effects of thiadiazole derivatives, including the compound . The following table summarizes key findings from various research articles regarding the IC50 values (the concentration required to inhibit cell growth by 50%) against different cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| This compound | HCT116 (Colon cancer) | 3.29 | |
| This compound | H460 (Lung cancer) | 10.0 | |
| This compound | MCF7 (Breast cancer) | 0.28 |
The anticancer activity of thiadiazole derivatives is often linked to their ability to interact with cellular targets such as tubulin and various kinases. For instance, studies have shown that compounds similar to the one can inhibit the ERK1/2 signaling pathway, leading to altered cell cycle progression and apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the thiadiazole structure significantly influence biological activity. The introduction of fluorine atoms has been associated with increased cytotoxicity against various cancer cell lines . The nature of substituents on the thiadiazole ring is crucial; for example, compounds with methyl or fluoro groups exhibit enhanced activity compared to their unsubstituted counterparts .
Case Studies
A notable study involved synthesizing a series of thiadiazole derivatives where one compound exhibited remarkable activity against multiple cancer types:
- Compound A : IC50 values against A549 (Lung), SK-MEL-2 (Skin), and HCT15 (Colon) were reported at 4.27 µg/mL, indicating broad-spectrum anticancer potential .
Another study highlighted the efficacy of a derivative in inhibiting tumor growth in vivo, demonstrating significant tumor size reduction in treated subjects compared to controls .
Q & A
Q. Characterization Methods :
- IR spectroscopy : NH stretching (3285–3303 cm⁻¹), C=O (1652–1666 cm⁻¹), and aromatic C-H (844–850 cm⁻¹) .
- NMR : Methyl groups appear as singlets (~2.60 ppm), ethyl groups as triplets/quartets (1.28–2.98 ppm), and aromatic protons as doublets (7.13–7.43 ppm) .
- HRMS : Validates molecular formula .
How can researchers optimize reaction yields when introducing the methylamino group to the 1,3,4-thiadiazole ring?
Advanced Research Question
Optimization strategies include:
- Controlled stoichiometry : Excess hydrazine hydrate ensures complete conversion of isothiocyanates to hydrazinecarbothioamides .
- Temperature modulation : Refluxing intermediates in ethanol or acetone improves thiol activation .
- Purification : Recrystallization from ethanol or methanol enhances purity (>95% by HPLC) .
Critical Note : Side reactions (e.g., over-acetylation) can reduce yields; monitoring via TLC (Rf values: 0.3–0.7 in ethyl acetate/hexane) is recommended .
What spectroscopic techniques are essential for confirming the structure of this compound?
Basic Research Question
- ¹H/¹³C NMR : Assigns proton environments (e.g., methylamino protons at ~2.24 ppm) and carbon types (aromatic carbons: 116–175 ppm; carbonyl carbons: ~175 ppm) .
- IR spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2230 cm⁻¹ for benzonitrile) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 377.05) .
What methodologies are employed to assess the anticancer potential, and how are IC₅₀ values interpreted in comparison to standard drugs?
Advanced Research Question
Assay Design :
Q. Data Interpretation :
- IC₅₀ : Compound 4y (a structural analog) showed IC₅₀ = 0.084 ± 0.020 mmol L⁻¹ (MCF-7) and 0.034 ± 0.008 mmol L⁻¹ (A549), outperforming cisplatin (IC₅₀ = 0.12–0.15 mmol L⁻¹) .
- Selectivity : Test against NIH3T3 fibroblasts ensures cancer-specific toxicity .
How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) influence bioactivity, and what analytical approaches validate these effects?
Advanced Research Question
Q. Example :
| Substituent | IC₅₀ (MCF-7, mmol L⁻¹) |
|---|---|
| -F | 0.084 ± 0.020 |
| -Cl | 0.15 ± 0.03 |
How to resolve contradictions in cytotoxicity data across different thiadiazole derivatives?
Advanced Research Question
- Source Analysis : Confirm purity (>95% by HPLC) and synthetic reproducibility .
- Assay Variability : Standardize protocols (e.g., cell passage number, incubation time).
- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography (e.g., Acta Crystallographica data for fluorophenyl derivatives) .
Case Study : Discrepancies in compound 4y’s activity were resolved by verifying its stereochemistry via NOESY NMR, confirming the thioether linkage’s spatial orientation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
